1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl-
Description
This compound belongs to the pyridoindole class, characterized by a fused pyridine-indole core with tetrahydro modifications. Its structure includes a 2-propyl substituent at position 2, an 8-methyl group on the indole moiety, and a 5-(2-(6-methyl-3-pyridyl)ethyl) side chain.
Notably, this compound has been investigated for neuropharmacological applications. For example, its structural analog Dimetabon (2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole) reached Phase III clinical trials for Alzheimer’s disease (AD), though it failed to outperform placebo .
Properties
CAS No. |
20674-93-5 |
|---|---|
Molecular Formula |
C23H29N3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
8-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2-propyl-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C23H29N3/c1-4-11-25-12-10-23-21(16-25)20-14-17(2)5-8-22(20)26(23)13-9-19-7-6-18(3)24-15-19/h5-8,14-15H,4,9-13,16H2,1-3H3 |
InChI Key |
NKMYFYBRFKUDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)C |
Origin of Product |
United States |
Biological Activity
1H-Pyrido(4,3-b)indole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-2-propyl- has been investigated for its potential applications in cancer therapy and as a modulator for cystic fibrosis.
Synthesis and Structure
The synthesis of this compound involves several steps that typically include the formation of the pyrido-indole core followed by various substitutions to enhance biological activity. The structural complexity of this compound allows for interactions with multiple biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit significant antiproliferative effects against various cancer cell lines. The evaluation of these compounds against HeLa (cervical), A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells revealed promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | HeLa | 13.71 |
| 4c | A549 | 9.42 |
| 4c | HepG2 | 15.06 |
| 4c | MCF-7 | 14.77 |
The results indicate that the introduction of specific substituents can significantly enhance the antiproliferative activity of these compounds .
Cystic Fibrosis Modulation
In addition to antitumor properties, certain derivatives of the pyrido[4,3-b]indole core have been identified as novel potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). A notable compound demonstrated efficacy in rescuing gating defects associated with common CF mutations (F508del and G551D). This compound showed good oral bioavailability and effective distribution to lung tissues in vivo .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antitumor Effects : The antiproliferative activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell cycle progression. Molecular docking studies suggest that these compounds interact with key proteins involved in cell proliferation pathways .
- CFTR Potentiation : The modulation of CFTR function involves enhancing chloride ion transport across epithelial cells. The identified compounds act on the CFTR channel to improve its function in the presence of mutations .
Case Studies
Several case studies highlight the effectiveness of these compounds:
- Study on Antiproliferative Activity : A series of synthesized derivatives were tested for their cytotoxic effects on various cancer cell lines. The study concluded that modifications at specific positions on the indole ring significantly influenced biological activity .
- Cystic Fibrosis Research : In a study focused on cystic fibrosis treatment, a specific derivative was shown to restore CFTR function in vitro and demonstrated promising pharmacokinetic properties in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs:
Structural and Pharmacological Insights
Substituent Effects :
- The 2-propyl group in the target compound increases hydrophobicity compared to Gevotroline’s 2-(3-pyridinylpropyl), which introduces polar interactions via the pyridine ring .
- The 8-methyl group may reduce metabolic oxidation compared to Gevotroline’s 8-fluoro substitution, which enhances electronic effects and metabolic stability .
- Biological Activity: Unlike the carcinogenic IQ, the target compound lacks the aminoimidazole moiety critical for DNA adduct formation, reducing mutagenic risk .
Research Findings and Clinical Relevance
- Comparative Efficacy : Gevotroline ’s dopamine antagonism contrasts with the target compound’s underexplored mechanism, suggesting divergent therapeutic niches .
Preparation Methods
Preparation of the Hexahydro-Pyridoindole Intermediate
- Starting from a hexahydro-pyridoindole free base (e.g., [4aS,9bR]-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole), the compound is extracted from an aqueous sodium hydroxide solution into methyl tert-butyl ether (MTBE).
- This intermediate serves as the scaffold for further functionalization.
Formation of the Ethyl Carboxylate Derivative
- A suspension of the hexahydro-pyridoindole intermediate in tetrahydrofuran (THF) and triethylamine is cooled in an ice-water bath.
- Ethyl chloroformate is added dropwise over one hour using a syringe pump.
- The reaction mixture is stirred at room temperature for an additional hour.
- The product, (4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate, is isolated by filtration through Celite and solvent evaporation.
- Yield: Approximately 98% under these conditions.
Further Functionalization
- The ethyl carboxylate derivative can be reacted with 2-chloroacetamide in the presence of potassium iodide and diisopropylethylamine in acetonitrile under reflux for 27 hours.
- This step introduces an amino-oxoethyl substituent at the 5-position.
- The product is isolated by filtration and washing, yielding a white solid.
Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Hexahydro-pyridoindole free base extraction | 50% aqueous NaOH, MTBE extraction | Not specified | Free base obtained for further reaction |
| Ethyl carboxylate formation | Ethyl chloroformate, triethylamine, THF, 0–25 °C, 2 h total | 98% | Dropwise addition, ice bath cooling |
| Amino-oxoethyl substitution | 2-chloroacetamide, potassium iodide, diisopropylethylamine, acetonitrile, reflux, 27 h | Not specified | Reflux conditions, long reaction time |
Analytical Data Supporting the Preparation
- Proton Nuclear Magnetic Resonance (^1H NMR): Characteristic multiplets and doublets corresponding to the tetrahydro-pyridoindole core and substituents confirm the structure.
- High-Performance Liquid Chromatography (HPLC): Purity of products typically exceeds 98–99%.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular ion peaks consistent with expected molecular weights (e.g., M/e = 326 for the ethyl carboxylate derivative).
Alternative Synthetic Strategies
- Palladium-Catalyzed Cyclization: A Pd-catalyzed method for indole synthesis involving N-aryl benzophenone hydrazones can be adapted for pyridoindole frameworks. This involves Pd/BINAP or Pd/Xantphos catalysts to form the indole nucleus, followed by hydrolysis and Fischer cyclization steps.
- This method is suitable for generating structurally diverse indoles and could be tailored for the target compound’s heterocyclic system.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ethyl chloroformate coupling on hexahydro-pyridoindole | Ethyl chloroformate, triethylamine, THF | 0–25 °C, 2 h | High yield (98%), straightforward | Requires prior preparation of hexahydro-pyridoindole |
| Amino-oxoethyl substitution | 2-chloroacetamide, potassium iodide, diisopropylethylamine, acetonitrile | Reflux, 27 h | Introduces functional groups for further derivatization | Long reaction time, reflux conditions |
| Pd-catalyzed indole synthesis | Pd/BINAP or Pd/Xantphos catalysts, hydrazones | Mild, catalytic | Versatile, high yields | Requires catalyst optimization, may need precursor hydrazones |
Q & A
Q. What are the established synthetic routes for this compound?
The compound can be synthesized via two primary routes:
- Fischer Indole Reaction : This classical method involves cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. For example, a related derivative (Latrepirdine) was synthesized using p-toluidine and 2-methyl-5-vinylpyridine as starting materials .
- Pd-Catalyzed Amidation/Cyclization : A modern approach employs palladium catalysts to couple indole precursors with pyridyl-ethyl groups, followed by cyclization. Reaction optimization (e.g., ligand selection, temperature) is critical for regioselectivity and yield .
Q. How is the compound structurally characterized?
Key techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, pyridyl protons appear as distinct multiplets at δ 7.2–8.1 ppm, while propyl groups show triplet signals near δ 0.9–1.5 ppm .
- LC-MS : Molecular ion peaks (e.g., m/z = 306–351 [M+H]) validate the molecular formula and purity .
- IR Spectroscopy : Absorptions at 1650–1620 cm (C=N stretching) and 2950 cm (C-H aliphatic) confirm the heterocyclic core .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed coupling efficiency. Bidentate ligands (e.g., XPhos) improve catalytic activity .
- Temperature Gradients : Controlled heating (80–120°C) during cyclization minimizes side products like dealkylated analogs .
- Purification Strategies : Silica gel chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) effectively isolates the target compound from byproducts .
Q. What in vitro models are used to assess its neuroprotective effects?
- Mitochondrial Calcium Imaging : Fluorescent dyes (e.g., Rhod-2) quantify calcium buffering in neuronal cells, where the compound shows EC values < 1 µM .
- Receptor Binding Assays : Competitive binding studies using -labeled ligands reveal affinity for NMDA receptors (IC ~50 nM) and σ-1 receptors (IC ~100 nM) .
- Oxidative Stress Models : Pretreatment with the compound reduces ROS levels in SH-SY5Y cells exposed to Aβ oligomers by 40–60% .
Q. How can contradictory data on biological activity be resolved?
Discrepancies in receptor activation (e.g., AhR vs. neuroprotective targets) may arise from:
- Concentration-Dependent Effects : Submicromolar concentrations may activate AhR (via heterocyclic amine motifs), while higher doses (>10 µM) stabilize mitochondrial membranes .
- Cell-Type Specificity : Primary neurons show stronger neuroprotection than immortalized lines due to differential receptor expression .
- Metabolite Interference : Phase I metabolites (e.g., N-oxide derivatives) may exhibit opposing activities, necessitating LC-MS/MS metabolic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
